2-[4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
2-[4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that combines the structural features of thiadiazole, piperazine, and benzothiazole. These moieties are known for their significant biological activities and are commonly found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step procedures. One common method starts with the preparation of 1,3,4-thiadiazole derivatives, which are then reacted with piperazine derivatives. The final step involves the cyclization with benzothiazole derivatives .
Preparation of 1,3,4-Thiadiazole Derivatives: These are synthesized using hydrazonoyl halides and thiocyanates under reflux conditions in ethanol.
Reaction with Piperazine Derivatives: The thiadiazole derivatives are then reacted with piperazine in the presence of a base such as triethylamine.
Cyclization with Benzothiazole Derivatives: The final step involves cyclization with benzothiazole derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anti-inflammatory activities.
Uniqueness
2-[4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to its combination of thiadiazole, piperazine, and benzothiazole moieties, which confer a broad spectrum of biological activities. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H13N5S2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C13H13N5S2/c1-2-4-11-10(3-1)15-12(20-11)17-5-7-18(8-6-17)13-16-14-9-19-13/h1-4,9H,5-8H2 |
InChI Key |
MMXSHEBOAADTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NN=CS4 |
Origin of Product |
United States |
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